REACTION_CXSMILES
|
[C:1]([O:14][CH3:15])(=[O:13])/[CH:2]=[CH:3]/[C:4]1[CH:12]=[CH:11][C:9]([OH:10])=[C:6]([O:7][CH3:8])[CH:5]=1.[C:16]([O-])([O-])=[O:17].[K+].[K+].[I-].[Na+].P(O)([O-])([O-])=O.[Na+].[Na+].C[C:32]([CH3:34])=[O:33]>>[CH3:15][O:14][C:1](=[O:13])[CH:2]=[CH:3][C:4]1[CH:12]=[CH:11][C:9]([O:10][CH2:34][C:32]([O:17][CH3:16])=[O:33])=[C:6]([O:7][CH3:8])[CH:5]=1 |f:1.2.3,4.5,6.7.8|
|
Name
|
|
Quantity
|
38 g
|
Type
|
reactant
|
Smiles
|
C(\C=C\C1=CC(OC)=C(O)C=C1)(=O)OC
|
Name
|
|
Quantity
|
88 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
disodium phosphate
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
P(=O)([O-])([O-])O.[Na+].[Na+]
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
methyl chloro acetate
|
Quantity
|
27.2 g
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 10 hours
|
Duration
|
10 h
|
Type
|
DISTILLATION
|
Details
|
Acetone was distilled
|
Type
|
ADDITION
|
Details
|
water (750 mL) was added
|
Type
|
FILTRATION
|
Details
|
Crude 20 was filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from methanol
|
Type
|
CUSTOM
|
Details
|
further purified by column chromatography on silica gel
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C=CC1=CC(=C(C=C1)OCC(=O)OC)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36 g | |
YIELD: PERCENTYIELD | 70.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |